

Spectroscopic Profile of 2-Propylphenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Propylphenyl isocyanate*

Cat. No.: B071714

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Disclaimer: Direct experimental spectroscopic data for **2-propylphenyl isocyanate** is not readily available in public spectral databases. The data presented in this guide represents a predictive analysis based on the known spectroscopic characteristics of structurally analogous compounds, including other alkylphenyl isocyanates and general principles of NMR, IR, and Mass Spectrometry. These predictions are intended to provide a reasonable estimation of the expected spectral properties and should be validated by experimental analysis.

This technical guide offers a comprehensive overview of the predicted spectroscopic data for **2-propylphenyl isocyanate**, a valuable intermediate in synthetic chemistry. The information herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is designed to assist researchers, scientists, and professionals in drug development with the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **2-propylphenyl isocyanate** are detailed below, providing insights into its specific structural features.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl group protons.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Propylphenyl Isocyanate**

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~7.20 - 7.00	m	4H	Ar-H
~2.60	t	2H	Ar-CH ₂ -CH ₂ -CH ₃
~1.65	sextet	2H	Ar-CH ₂ -CH ₂ -CH ₃
~0.95	t	3H	Ar-CH ₂ -CH ₂ -CH ₃

Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Propylphenyl Isocyanate**

Chemical Shift (δ) ppm (Predicted)	Assignment
~138	Ar-C (quaternary, attached to propyl group)
~130	Ar-C (quaternary, attached to isocyanate group)
~129	Ar-CH
~128	Ar-CH
~127	Ar-CH
~126	Ar-CH
~125	-N=C=O
~37	Ar-CH ₂ -CH ₂ -CH ₃
~24	Ar-CH ₂ -CH ₂ -CH ₃
~14	Ar-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is a key method for the identification of functional groups. The IR spectrum of **2-propylphenyl isocyanate** will be dominated by a strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-Propylphenyl Isocyanate**

Frequency (cm ⁻¹) (Predicted)	Intensity	Assignment
~3060-3020	Medium	Aromatic C-H stretch
~2960-2870	Medium-Strong	Aliphatic C-H stretch (propyl group)
~2275-2250	Strong, Sharp	Asymmetric stretch of the isocyanate (-N=C=O) group[1]
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C stretching
~1465	Medium	C-H bending (propyl group)
~750	Strong	Aromatic C-H out-of-plane bending (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-propylphenyl isocyanate**, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Mass Spectrometry (MS) Data for **2-Propylphenyl Isocyanate**

m/z (Predicted)	Relative Intensity	Assignment
161	Moderate	Molecular Ion $[M]^+$
132	High	$[M - C_2H_5]^+$ (Loss of ethyl radical)
118	Moderate	$[M - C_3H_7]^+$ (Loss of propyl radical)
91	High	Tropylium ion $[C_7H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

High-resolution 1H and ^{13}C NMR spectra would typically be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[\[2\]](#)

- Sample Preparation: Approximately 5-10 mg of **2-propylphenyl isocyanate** would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$), and transferred to a 5 mm NMR tube.[\[3\]](#)[\[4\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[5\]](#)
- Data Acquisition:
 - 1H NMR: A standard single-pulse experiment would be used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[5\]](#)
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ^{13}C nuclei.[\[3\]](#) Common experiments include DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH , CH_2 , and CH_3 groups.[\[3\]](#)

IR Spectroscopy

For a liquid sample like **2-propylphenyl isocyanate**, the IR spectrum can be conveniently obtained using Attenuated Total Reflectance (ATR) or neat techniques.[6]

- Sample Preparation (ATR): A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: The spectrum is typically recorded over a wavenumber range of 4000-400 cm^{-1} .[7] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[1]

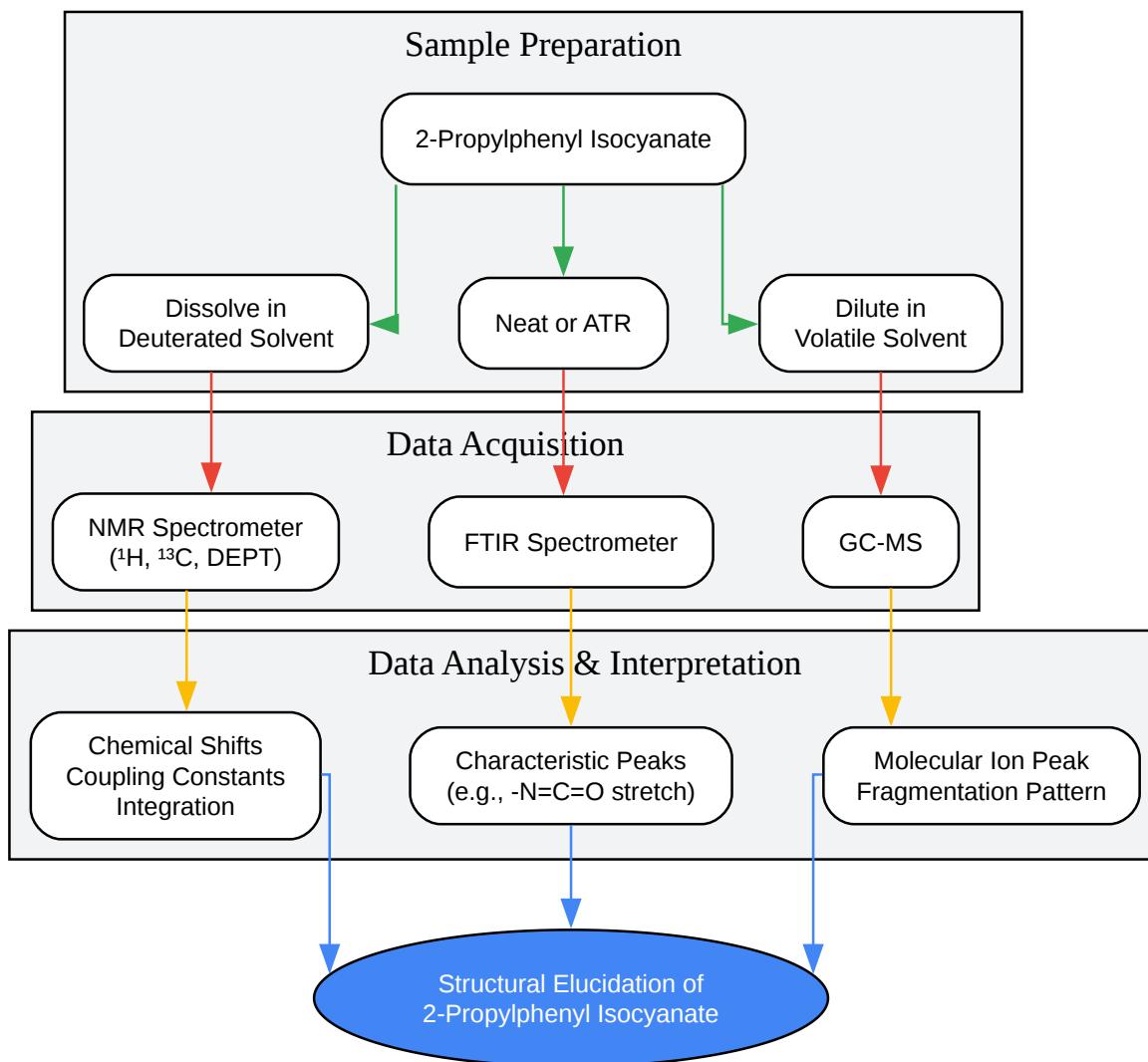
Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5]

- Sample Preparation: A dilute solution of **2-propylphenyl isocyanate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[1]
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
- Ionization: Electron ionization is typically performed at a standard energy of 70 eV.[5] This causes the molecule to fragment in a reproducible manner. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **2-propylphenyl isocyanate**.

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